2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Description

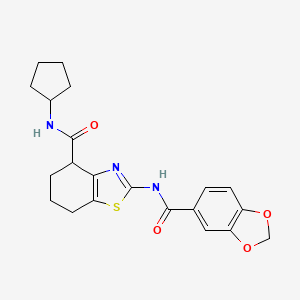

The compound "2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide" is a heterocyclic molecule featuring a 4,5,6,7-tetrahydro-1,3-benzothiazole core fused with a benzodioxole amide group and a cyclopentyl carboxamide substituent. The synthesis of such compounds often involves multistep reactions, including cyclocondensation and amidation, as seen in analogous heterocyclic systems . Structural elucidation of this compound and its analogs typically relies on X-ray crystallography, with software suites like SHELX playing a pivotal role in refining crystal structures and validating molecular geometries .

Properties

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-19(12-8-9-15-16(10-12)28-11-27-15)24-21-23-18-14(6-3-7-17(18)29-21)20(26)22-13-4-1-2-5-13/h8-10,13-14H,1-7,11H2,(H,22,26)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUGEOTWHVCIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole and benzothiazole rings, followed by the introduction of the amido and cyclopentyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Recent studies indicate that compounds similar to 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide may exhibit antidepressant effects through the modulation of serotonin receptors. This mechanism is crucial for treating mood disorders such as depression and anxiety .

- Antimicrobial Properties

- Anticancer Potential

Case Studies and Experimental Data

Mechanism of Action

The mechanism by which 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The specific pathways involved would depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydrobenzothiazole Derivatives

Research Findings and Implications

- Bioactivity: While specific data on the target compound’s activity is unavailable, structurally related tetrahydrobenzothiazoles exhibit diverse biological effects.

- Crystallography : SHELX’s role in resolving subtle structural differences (e.g., torsion angles in benzodioxole vs. indole substituents) underscores its utility in structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS Number: 955736-00-2) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Molecular Formula and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 397.49 g/mol

The compound features a complex structure combining a benzodioxole moiety with a benzothiazole framework, contributing to its unique biological activity.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines.

| Cell Line | IC (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Moderate inhibition |

| NUGC-3 (Gastric) | 7.5 | Moderate inhibition |

| SK-Hep-1 (Liver) | 6.0 | Moderate inhibition |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Activity

Benzothiazole derivatives have also been noted for their antimicrobial properties. In vitro studies have demonstrated that the compound exhibits antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Effective |

| Candida albicans | 30 | Effective |

These results indicate the potential of this compound as an antimicrobial agent .

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival in cancer cells. For instance, it has been shown to inhibit the activity of the enzyme EZH2, which is associated with oncogenic processes .

Study on Anticancer Efficacy

In a recent study published in Cancer Research, the efficacy of the compound was tested on various cancer cell lines. The results highlighted its ability to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways. The study concluded that the compound could be a promising candidate for breast cancer treatment .

Study on Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against pathogenic strains. The study found that it effectively inhibited growth in both gram-positive and gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .

Q & A

Q. What are the key synthetic pathways and critical reagents for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization, amide bond formation, and functional group coupling. A typical protocol involves:

- Refluxing intermediates (e.g., benzodioxole derivatives) with cyclopentylamine in ethanol under acidic catalysis (glacial acetic acid) to form the carboxamide core .

- Purification via solvent evaporation and filtration to isolate the solid product . Critical reagents include substituted benzaldehydes for functionalization and dimethylformamide (DMF) as a solvent for amide coupling .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and confirm purity at each synthetic step .

- Spectroscopy : Nuclear magnetic resonance (NMR) for resolving the benzothiazole and benzodioxole moieties, and mass spectrometry (MS) to confirm molecular weight .

Q. How do structural features (e.g., benzodioxole, tetrahydrobenzothiazole) influence its potential bioactivity?

- The benzodioxole group enhances metabolic stability and may improve binding affinity to biological targets due to its electron-rich aromatic system .

- The tetrahydrobenzothiazole scaffold provides conformational rigidity, which is critical for interacting with enzyme active sites or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .

- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., amide coupling) prevent thermal degradation .

- Catalyst screening : Evaluate bases like triethylamine or DBU to accelerate coupling reactions and suppress racemization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Batch analysis : Analyze multiple synthetic batches to distinguish between systematic impurities (e.g., residual solvents) and structural anomalies .

- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydrobenzothiazole region .

Q. What computational methods are effective for predicting physicochemical properties or binding modes?

- Molecular docking : Use software like AutoDock Vina to model interactions between the benzodioxole moiety and target proteins (e.g., kinases) .

- Quantum mechanical calculations : Density functional theory (DFT) to predict electronic properties and stability under varying pH conditions .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process design or scalability?

- Reaction simulation : AI algorithms model reaction kinetics and optimize parameters (e.g., solvent ratios, temperature gradients) to predict ideal conditions .

- Automated experimentation : Implement machine learning for real-time adjustment of synthesis protocols based on intermediate analytical data .

Methodological Considerations

- Theoretical frameworks : Link synthetic strategies to conceptual frameworks in heterocyclic chemistry (e.g., Baldwin’s rules for cyclization) to guide experimental design .

- Data integrity : Use orthogonal analytical methods (e.g., HPLC + MS) to validate purity and structure, minimizing reliance on single datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.